Tos-met-OH
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Overview
Description
Tos-met-OH, also known as p-toluenesulfonylmethanol, is an organic compound that features a toluenesulfonyl group attached to a methanol moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to act as a protecting group for alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tos-met-OH can be synthesized through the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene followed by the reaction with methanol. The process involves the use of sulfuric acid as a catalyst and requires careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tos-met-OH undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfonylmethane.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
- p-Toluenesulfonic acid. p-Toluenesulfonylmethane.
Substitution: Various substituted toluenesulfonyl derivatives.
Scientific Research Applications
Tos-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tos-met-OH involves its ability to act as a leaving group in substitution reactions. The toluenesulfonyl group enhances the reactivity of the hydroxyl group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the methanol moiety.
Methanesulfonyl chloride: Another sulfonyl compound used in organic synthesis.
Benzenesulfonyl chloride: Similar sulfonyl compound with a benzene ring instead of a toluene ring.
Uniqueness
Tos-met-OH is unique due to its combination of the toluenesulfonyl group and methanol moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
21957-62-0 |
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Molecular Formula |
C12H17NO4S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
WURIPAYKVUIDHJ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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